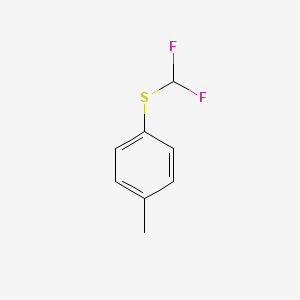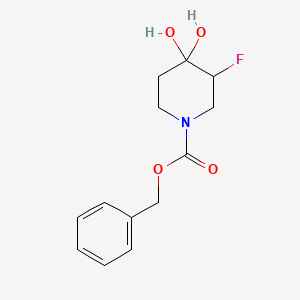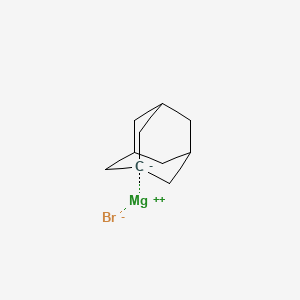![molecular formula C8H7ClF2S B6302511 4-[(Chlorodifluoromethyl)thio]toluene CAS No. 94169-13-8](/img/structure/B6302511.png)
4-[(Chlorodifluoromethyl)thio]toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a chlorodifluoromethylthio group attached to a toluene ring, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Chlorodifluoromethyl)thio]toluene typically involves the reaction of toluene derivatives with chlorodifluoromethylthiolating agents. One common method includes the use of chlorodifluoromethylthiol (ClCF2H) in the presence of a base to facilitate the substitution reaction . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-[(Chlorodifluoromethyl)thio]toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the chlorodifluoromethylthio group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted toluene derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-[(Chlorodifluoromethyl)thio]toluene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism by which 4-[(Chlorodifluoromethyl)thio]toluene exerts its effects involves the interaction of the chlorodifluoromethylthio group with specific molecular targets. This interaction can modulate enzyme activity, alter protein function, and affect cellular pathways. The compound’s unique structure allows it to engage in specific binding interactions, making it a useful tool in mechanistic studies .
Comparison with Similar Compounds
- 4-[(Trifluoromethyl)thio]toluene
- 4-[(Difluoromethyl)thio]toluene
- 4-[(Fluoromethyl)thio]toluene
Comparison: Compared to its analogs, 4-[(Chlorodifluoromethyl)thio]toluene exhibits distinct reactivity and stability due to the presence of the chlorodifluoromethylthio group. This unique feature enhances its utility in various chemical transformations and applications .
Properties
IUPAC Name |
1-[chloro(difluoro)methyl]sulfanyl-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2S/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBPSFBAJVTAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
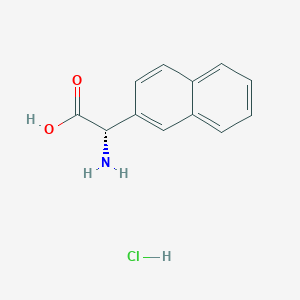
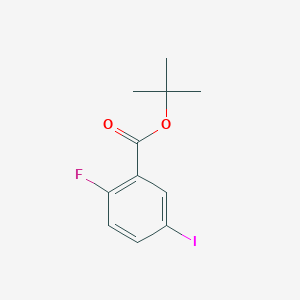
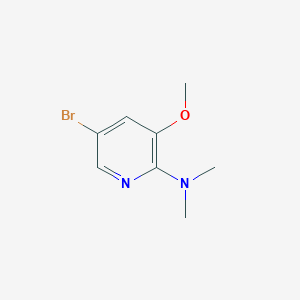
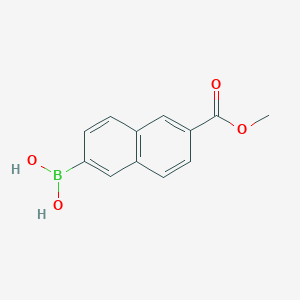
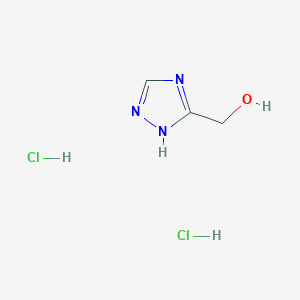
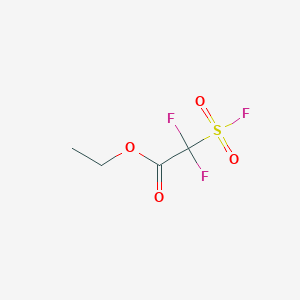
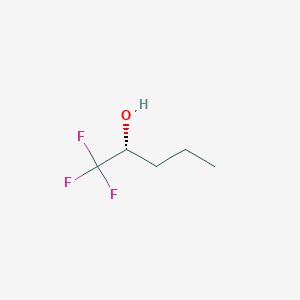
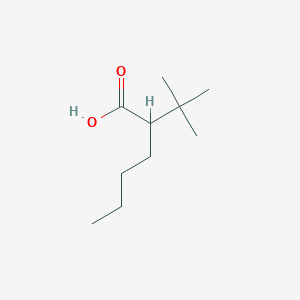
![(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine](/img/structure/B6302483.png)
![(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine](/img/structure/B6302487.png)
![[(1R)-3,3-Difluorocyclopentyl]methanamine hydrochloride](/img/structure/B6302499.png)
